molecular formula C16H16O2S B11001653 2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromene-7-thione

2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromene-7-thione

Cat. No.: B11001653
M. Wt: 272.4 g/mol
InChI Key: LRGFBOHKSNBRPS-UHFFFAOYSA-N
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Description

    2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromene-7-thione: is a chemical compound with a complex structure. It belongs to the class of modified coumarins and is characterized by its fused-ring system.

  • The compound’s name provides information about its substituents: five methyl groups (pentamethyl), a furo[3,2-g]chromene core, and a thione functional group.
  • Furochromenes are known for their diverse biological activities, making this compound intriguing for further study.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: 2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromene-7-thione can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For oxidation, oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used. Reduction may involve hydrides (e.g., lithium aluminum hydride). Substitution reactions can occur with nucleophiles.

      Major Products: These reactions yield derivatives with modified functional groups, such as hydroxylated or alkylated forms.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.

      Biology: Investigating its potential as a bioactive compound (e.g., antimicrobial, antioxidant, or enzyme inhibitor).

      Medicine: Assessing its pharmacological properties, including potential drug leads.

      Industry: Exploring its use in materials science or as a building block for novel compounds.

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Potential molecular targets could include enzymes, receptors, or cellular pathways.
    • Further studies are needed to elucidate its effects and interactions.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C16H16O2S

    Molecular Weight

    272.4 g/mol

    IUPAC Name

    2,3,5,6,9-pentamethylfuro[3,2-g]chromene-7-thione

    InChI

    InChI=1S/C16H16O2S/c1-7-8(2)16(19)18-15-10(4)14-13(6-12(7)15)9(3)11(5)17-14/h6H,1-5H3

    InChI Key

    LRGFBOHKSNBRPS-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=S)OC2=C(C3=C(C=C12)C(=C(O3)C)C)C)C

    Origin of Product

    United States

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